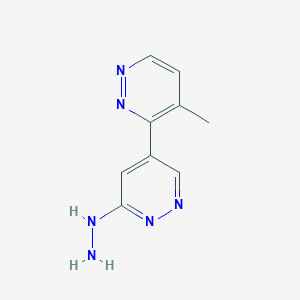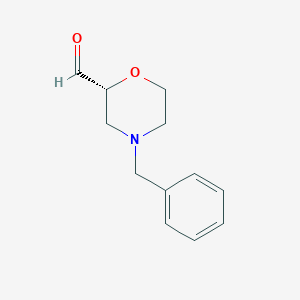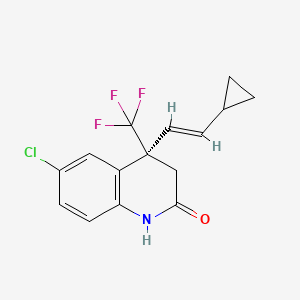
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a chloro, cyclopropylvinyl, and trifluoromethyl group attached to a dihydroquinolinone core. The compound’s distinct chemical structure imparts specific properties that make it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro, cyclopropylvinyl, and trifluoromethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the quinolinone core through cyclization of appropriate precursors.
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Vinylation: Addition of the cyclopropylvinyl group through palladium-catalyzed coupling reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinolinone core to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinolinone derivatives.
科学的研究の応用
Chemistry
In chemistry, (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
作用機序
The mechanism of action of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the (R,E) configuration.
4-(2-Cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the chloro group.
6-Chloro-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the cyclopropylvinyl group.
Uniqueness
The uniqueness of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one lies in its specific configuration and the presence of all three functional groups (chloro, cyclopropylvinyl, and trifluoromethyl). This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H13ClF3NO |
|---|---|
分子量 |
315.72 g/mol |
IUPAC名 |
(4R)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C15H13ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-7,9H,1-2,8H2,(H,20,21)/b6-5+/t14-/m0/s1 |
InChIキー |
DCWCOBPGBZNXDS-GJBLVYBDSA-N |
異性体SMILES |
C1CC1/C=C/[C@@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
C1CC1C=CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
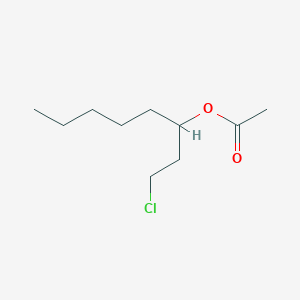
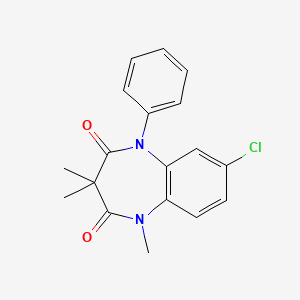

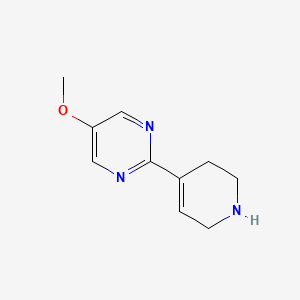
![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
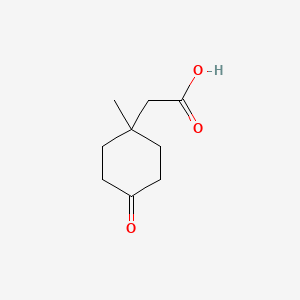
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
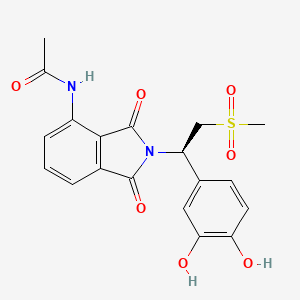
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
